N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide
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Overview
Description
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide is an organic compound that features a complex structure with both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline.
Amidation: The nitroaniline derivative is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 2-amino-4-chlorophenyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-fluorobenzamide
- N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-fluorobenzamide
Uniqueness
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(4-chloro-2-nitroanilino)ethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O3/c16-10-5-6-13(14(9-10)20(22)23)18-7-8-19-15(21)11-3-1-2-4-12(11)17/h1-6,9,18H,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVMKRPRUFOGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200704 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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